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Compound of Interest

Compound Name: Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Ethyl 2-(morpholin-3-yl)acetate. Due to the limited availability of published experimental
spectra for this specific compound, this document presents predicted spectroscopic data based
on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). This guide is intended to serve as a practical resource for researchers in the fields of
organic chemistry, medicinal chemistry, and drug development for the analysis of this and
structurally related molecules.

Chemical Structure

Compound Name: Ethyl 2-(morpholin-3-yl)acetate CAS Number: 81684-84-6[1] Molecular
Formula: CsH1sNOs3[1] Molecular Weight: 173.21 g/mol [1] Structure:
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Figure 1. Chemical Structure of Ethyl 2-(morpholin-3-yl)acetate

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(morpholin-3-
yl)acetate. These predictions are based on established principles of NMR, IR, and MS and are
intended to guide the analysis of experimentally obtained spectra.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.15 q 2H -O-CH2-CHs
Morpholine H (position
~3.9-3.7 m 2H
5)
Morpholine H (position
~3.6-34 m 1H
3)
Morpholine H (position
~3.2-3.0 m 1H
2)
Morpholine H (position
~2.9-27 m 1H
2)
~26-24 m 2H -CH2-COO-
~2.0 (broad) S 1H NH
~1.25 t 3H -O-CH2-CHs
Predicted **C NMR Data
Solvent: CDCIs Frequency: 100 MHz
Chemical Shift (6, ppm) Carbon Type Assignment
~172 C C=0 (Ester)
~68 CH:2 Morpholine C (position 5)
~61 CH: -O-CH2-CHs
~50 CH Morpholine C (position 3)
~46 CH:2 Morpholine C (position 2)
~45 CH:2 Morpholine C (position 6)
~40 CH:2 -CH2-COO-
~14 CHs -O-CH2-CHs
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Predicted IR Data

Wavenumber (cm—?) Intensity Assignment

~3350 Medium, Broad N-H Stretch

2980-2850 Strong C-H Stretch (Aliphatic)

~1735 Strong C=0 Stretch (Ester)
1250-1050 Strong C-O Stretch (Ester and Ether)
~1120 Strong C-N Stretch

Predicted Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI)

miz lon Type

174.11 [M+H]*

196.10 [M+Na]*

86.06 [M-CH2COOEt+H]*

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra of
organic compounds like Ethyl 2-(morpholin-3-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.[2][3] To ensure
accurate chemical shift referencing, the solvent may contain a small amount of
tetramethylsilane (TMS) as an internal standard.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
locked onto the deuterium signal of the solvent and properly shimmed to achieve a
homogeneous magnetic field.
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» Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] For a sufficient
signal-to-noise ratio, 8 to 16 scans are typically co-added.

o Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the
spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift
scale to the residual solvent peak or TMS (0.00 ppm). Integrate the signals to determine the
relative number of protons.[2]

o Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated
solvent) is generally required for 13C NMR due to the low natural abundance of the 13C
isotope.[4]

e Instrument Setup: The instrument is set up similarly to tH NMR, with locking and shimming.

» Data Acquisition: A standard 3C NMR spectrum is typically acquired with proton decoupling
to simplify the spectrum to single lines for each unique carbon atom.[4][5] A wider spectral
width (e.g., 0-220 ppm) is used.[5] Due to the lower sensitivity and longer relaxation times of
carbon nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation
delay may be necessary.[4][6] DEPT (Distortionless Enhancement by Polarization Transfer)
experiments can be performed to differentiate between CH, CHz, and CHs groups.[5]

» Data Processing: Similar to *H NMR, the FID is Fourier transformed, phased, and baseline
corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

[7]

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of
the liquid between two salt plates (e.g., NaCl or KBr).[8]

o Solid Film: For a solid sample, dissolve a small amount in a volatile solvent (e.qg.,
methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to
evaporate, leaving a thin film of the compound.[9]
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o KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly on the ATR crystal. This is a common and convenient method.[10]

o Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of
the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The
instrument measures the absorption of infrared radiation at different wavenumbers.

o Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically around 10-100 pg/mL)
in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11] High
concentrations should be avoided to prevent detector saturation and contamination.[11] It is
crucial that the sample is free of non-volatile salts.[11]

 lonization: The sample solution is introduced into the mass spectrometer. For a molecule like
Ethyl 2-(morpholin-3-yl)acetate, a soft ionization technique such as Electrospray lonization
(ESI) is suitable.[12] ESI generates charged molecules with minimal fragmentation, typically
producing protonated molecules [M+H]*.[13]

o Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole,
time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
[14]

o Detection: The separated ions are detected, and their abundance is recorded. The resulting
mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry
(HRMS) can be used to determine the elemental composition from the exact mass.[13]

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Compound Synthesis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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